molecular formula C22H17I2N3O4 B11552827 N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide

Cat. No.: B11552827
M. Wt: 641.2 g/mol
InChI Key: RCXJWKWHMLIQPS-BRJLIKDPSA-N
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Description

N-(3-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 3-(hydrazinecarbonyl)phenyl-4-methoxybenzamide in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The iodine atoms in the structure can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as sodium thiolate or primary amines in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

N-(3-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological macromolecules, such as enzymes, altering their activity. The presence of the hydrazone moiety allows the compound to act as a nucleophile, participating in various biochemical reactions. The iodine atoms enhance its reactivity, making it a potent inhibitor of certain enzymes by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

  • N-(3-{N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • N-(3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
  • N-(3-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE

Uniqueness: The uniqueness of N-(3-{N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHOXYBENZAMIDE lies in the presence of iodine atoms, which significantly enhance its reactivity and potential applications in medicinal chemistry. The combination of the hydrazone moiety and the iodine atoms makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C22H17I2N3O4

Molecular Weight

641.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H17I2N3O4/c1-31-18-7-5-13(6-8-18)21(29)26-17-4-2-3-14(10-17)22(30)27-25-12-15-9-16(23)11-19(24)20(15)28/h2-12,28H,1H3,(H,26,29)(H,27,30)/b25-12+

InChI Key

RCXJWKWHMLIQPS-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

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